molecular formula C12H17BrN2O2 B14904391 (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone

(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone

Cat. No.: B14904391
M. Wt: 301.18 g/mol
InChI Key: IOHIOAVULQLFGI-UHFFFAOYSA-N
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Description

(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a bromine atom and a piperidine ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrrole derivative followed by the formation of a methanone linkage with an ethoxypiperidine derivative. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.

    Substitution: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor in polymer synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its activity against various biological targets, including enzymes, receptors, and ion channels.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced composites. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to active sites on enzymes, modulating receptor activity, or altering cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone include other brominated pyrrole derivatives and piperidine-containing methanones. Examples include:

  • (4-Chloro-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
  • (4-Fluoro-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This could make it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-(3-ethoxypiperidin-1-yl)methanone

InChI

InChI=1S/C12H17BrN2O2/c1-2-17-10-4-3-5-15(8-10)12(16)11-6-9(13)7-14-11/h6-7,10,14H,2-5,8H2,1H3

InChI Key

IOHIOAVULQLFGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN(C1)C(=O)C2=CC(=CN2)Br

Origin of Product

United States

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